molecular formula C21H20N2O4 B2589998 2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide CAS No. 879760-49-3

2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide

Cat. No.: B2589998
CAS No.: 879760-49-3
M. Wt: 364.401
InChI Key: FLQBXECATWXXET-UHFFFAOYSA-N
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Description

2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system .

Mechanism of Action

Target of Action

Similar chromone based sulfonamide derivatives have been reported to exhibit antibacterial and antifungal activities .

Mode of Action

The exact mode of action of 2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide It’s known that similar compounds interact with their targets to exert their pharmacological effects .

Biochemical Pathways

The specific biochemical pathways affected by This compound It’s known that similar compounds can affect various biochemical pathways, leading to their downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties play a crucial role in determining the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the action of This compound It’s known that similar compounds can have various effects at the molecular and cellular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that environmental factors can significantly influence the action of similar compounds .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have been shown to interact with various enzymes and proteins . For example, some chromen-2-ones have been found to inhibit DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K) isoforms

Cellular Effects

The cellular effects of 2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide are currently unknown. Similar compounds have been shown to have significant effects on cell function. For instance, some chromen-2-ones have been found to inhibit cell signaling pathways, affect gene expression, and alter cellular metabolism

Molecular Mechanism

Similar compounds have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that they may have long-term effects on cellular function

Dosage Effects in Animal Models

Studies on similar compounds suggest that they may have threshold effects and could potentially cause toxic or adverse effects at high doses

Metabolic Pathways

Similar compounds have been found to be involved in various metabolic pathways and to interact with various enzymes or cofactors

Transport and Distribution

Studies on similar compounds suggest that they may interact with various transporters or binding proteins

Subcellular Localization

Similar compounds have been found to localize in specific compartments or organelles within the cell

Chemical Reactions Analysis

2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide has several scientific research applications:

Properties

IUPAC Name

2-morpholin-4-yl-N-(4-oxo-3-phenylchromen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c24-18(14-23-10-12-26-13-11-23)22-21-19(15-6-2-1-3-7-15)20(25)16-8-4-5-9-17(16)27-21/h1-9H,10-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQBXECATWXXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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